

Thermodynamic Properties of Magnesium Bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnesium;bromide*

Cat. No.: *B13915299*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of magnesium bromide ($MgBr_2$). The information is presented in a structured format to facilitate understanding and application in research and development, particularly in fields such as materials science and drug development where understanding the energetic and stability characteristics of compounds is crucial.

Core Thermodynamic Data

The fundamental thermodynamic properties of anhydrous magnesium bromide at standard conditions (298.15 K and 1 bar) are summarized in the table below. These values are essential for predicting the behavior of $MgBr_2$ in chemical reactions and physical processes.

Thermodynamic Property	Symbol	Value	Units	Reference(s)
Standard Enthalpy of Formation (solid)	$\Delta fH^\circ(s)$	-524.3	kJ/mol	[1]
Standard Molar Entropy (solid)	$S^\circ(s)$	117.2	J/(mol·K)	[1] [2]
Standard Gibbs Free Energy of Formation (solid)	$\Delta fG^\circ(s)$	-503.8	kJ/mol	[2]
Molar Heat Capacity (solid, at 298.15 K)	$C_p(s)$	70	J/(mol·K)	[1]
Lattice Energy	U_L	-2421 to -2425	kJ/mol	[3]
Solubility in Water (anhydrous)		102	g/(100 mL)	[1]

Experimental Protocols

The determination of the thermodynamic properties of magnesium bromide involves a combination of calorimetric measurements and theoretical calculations based on experimental data.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of $MgBr_2(s)$ is determined indirectly using solution calorimetry and applying Hess's Law. Direct combination of magnesium and bromine in a calorimeter is not practical.

Methodology: Solution Calorimetry

- Reaction Scheme: A series of reactions are carried out in a constant-pressure calorimeter, typically a coffee-cup calorimeter for educational purposes or a more sophisticated reaction

calorimeter for high-precision measurements. The reactions are:

- Dissolution of solid magnesium in hydrobromic acid: $Mg(s) + 2HBr(aq) \rightarrow MgBr_2(aq) + H_2(g)$ (ΔH_1)
- Dissolution of solid magnesium bromide in water (or dilute HBr to maintain a common ion environment): $MgBr_2(s) \rightarrow MgBr_2(aq)$ (ΔH_2)
- Formation of hydrogen bromide from its elements (a literature value): $H_2(g) + Br_2(l) \rightarrow 2HBr(g)$ (ΔH_3)
- Dissolution of gaseous hydrogen bromide in water: $HBr(g) \rightarrow HBr(aq)$ (ΔH_4)

• Calorimetric Measurement:

- A known mass of the solid (Mg or $MgBr_2$) is added to a known volume of the aqueous solution (HBr or water) in the calorimeter.
- The temperature change (ΔT) of the solution is measured accurately using a high-precision thermometer or a digital temperature probe.
- The heat absorbed or released by the reaction (q_{rxn}) is calculated using the formula:
$$q_{rxn} = - (m_{sol} * c_{sol} * \Delta T + C_{cal} * \Delta T)$$
, where m_{sol} is the mass of the solution, c_{sol} is the specific heat capacity of the solution, and C_{cal} is the heat capacity of the calorimeter (determined in a separate calibration experiment).

• Calculation of Enthalpy Change: The molar enthalpy change for each reaction is calculated by dividing the heat of reaction by the number of moles of the limiting reactant.

• Application of Hess's Law: The standard enthalpy of formation of $MgBr_2(s)$ is then calculated by algebraically manipulating the measured and known enthalpy changes of the reaction series to yield the formation reaction: $Mg(s) + Br_2(l) \rightarrow MgBr_2(s)$.

Standard Molar Entropy (S°)

The standard molar entropy of a solid like magnesium bromide is determined by measuring its heat capacity as a function of temperature from close to absolute zero up to the standard temperature (298.15 K).

Methodology: Calorimetry and the Third Law of Thermodynamics

- Low-Temperature Calorimetry: The heat capacity (C_p) of a sample of pure $MgBr_2$ is measured at various temperatures, starting from a very low temperature (e.g., using a liquid helium cryostat).
- Extrapolation to 0 K: The heat capacity data below the lowest measurement temperature is extrapolated to 0 K using the Debye T^3 law, which states that C_p is proportional to T^3 at very low temperatures.
- Calculation of Entropy: The standard molar entropy at 298.15 K is calculated by integrating the heat capacity divided by the temperature from 0 K to 298.15 K. If there are any phase transitions, the enthalpy of the transition divided by the transition temperature is also added.
$$S^\circ(298.15\text{ K}) = \int(\text{from 0 to 298.15 K}) (C_p(T)/T) dT$$

Lattice Energy (U_L)

Lattice energy cannot be measured directly. It is calculated using the Born-Haber cycle, which is a specific application of Hess's Law that relates the lattice energy of an ionic compound to its standard enthalpy of formation and other experimentally determined enthalpy changes.

Methodology: The Born-Haber Cycle

The Born-Haber cycle for magnesium bromide involves the following steps, for which the enthalpy changes are determined experimentally (with the exception of lattice energy and electron affinity, which are often calculated):

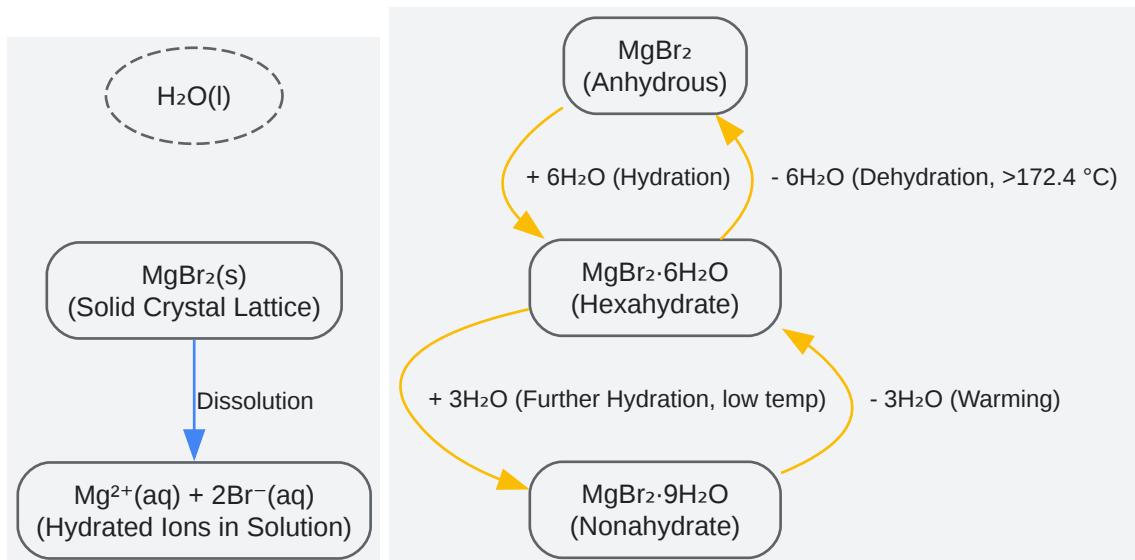
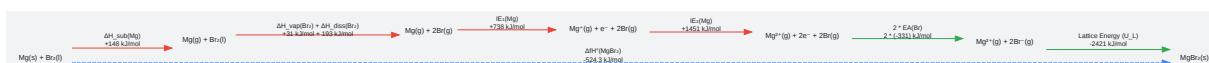
- Enthalpy of Sublimation of Magnesium (ΔH_{sub}): The energy required to convert one mole of solid magnesium into gaseous magnesium.
- First Ionization Energy of Magnesium (IE_1): The energy required to remove one electron from one mole of gaseous magnesium atoms.
- Second Ionization Energy of Magnesium (IE_2): The energy required to remove a second electron from one mole of gaseous Mg^+ ions.

- Enthalpy of Vaporization of Bromine (ΔH_{vap}): The energy required to convert one mole of liquid bromine into gaseous bromine.
- Enthalpy of Dissociation of Bromine (ΔH_{diss}): The energy required to break the bonds in one mole of gaseous Br_2 molecules to form two moles of gaseous bromine atoms.
- Electron Affinity of Bromine (EA): The energy change when one mole of gaseous bromine atoms each gains an electron to form a bromide ion.
- Standard Enthalpy of Formation of Magnesium Bromide (ΔfH°): The enthalpy change when one mole of solid $MgBr_2$ is formed from its elements in their standard states.

These values are then used in the following equation derived from the cycle: $\Delta fH^\circ = \Delta H_{sub} + IE_1 + IE_2 + \Delta H_{vap} + \Delta H_{diss} + 2(EA) + U_L$

Solubility and Solubility Product Constant (K_{sp})

Magnesium bromide is a highly soluble salt.^[4] For such substances, the concept of a solubility product constant (K_{sp}) is not practically useful, as it is primarily applied to sparingly soluble salts.^{[5][6]} The solubility is typically expressed as the mass of solute that can dissolve in a given volume of solvent at a specific temperature.



Methodology: Determination of Solubility

- Preparation of a Saturated Solution: A saturated solution of $MgBr_2$ is prepared by adding an excess of the salt to a known volume of deionized water in a thermostatically controlled water bath to maintain a constant temperature. The mixture is stirred for an extended period to ensure equilibrium is reached.
- Separation and Analysis: A known volume of the saturated solution is carefully withdrawn, ensuring no solid particles are included. The concentration of Mg^{2+} or Br^- ions in the solution is then determined by a suitable analytical method, such as titration or ion chromatography.
- Calculation of Solubility: The solubility is then calculated and expressed in grams per 100 mL or moles per liter.

Visualizations

Born-Haber Cycle for Magnesium Bromide

The Born-Haber cycle illustrates the energetic steps involved in the formation of an ionic compound from its constituent elements.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. homework.study.com [homework.study.com]

- 5. quora.com [quora.com]
- 6. savemyexams.com [savemyexams.com]
- To cite this document: BenchChem. [Thermodynamic Properties of Magnesium Bromide: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13915299#thermodynamic-properties-of-magnesium-bromide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com